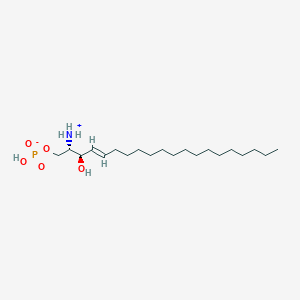

(2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate

Beschreibung

Nomenclature and Structural Classification

(2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate represents a member of the sphingosine-1-phosphate family with a distinctive 20-carbon long-chain base structure. The compound is systematically classified under multiple nomenclature systems, reflecting its complex chemical identity and relationship to bioactive lipid mediators. According to the International Union of Pure and Applied Chemistry naming convention, the molecule is designated as [(E,2S,3R)-2-azaniumyl-3-hydroxyicos-4-enyl] hydrogen phosphate. This nomenclature specifically indicates the stereochemical configuration at carbon positions 2 and 3, the trans configuration of the double bond at position 4, and the presence of an azaniumyl group representing the protonated amino functionality.

The compound is registered under Chemical Abstracts Service number 799812-75-2, providing a unique identifier for chemical databases and regulatory purposes. Alternative nomenclature includes D-erythro-sphingosine-1-phosphate with a C20 base, which emphasizes its relationship to the broader sphingosine-1-phosphate family while distinguishing it through its extended carbon chain length. The molecular formula is established as C20H42NO5P, with a molecular weight of 407.5 grams per mole, reflecting the additional two carbon atoms compared to the conventional 18-carbon variant.

Structural classification places this compound within the phosphosphingolipid category, specifically as a lysosphingolipid derivative. The molecule exhibits amphiphilic properties characteristic of sphingolipids, with a hydrophilic phosphate head group and a hydrophobic long-chain carbon backbone. The presence of both amino and hydroxyl functional groups contributes to its classification as an amino alcohol phosphate, enabling complex hydrogen bonding interactions that influence membrane properties and protein binding affinities.

Discovery and Historical Context

The identification of this compound emerged from broader investigations into sphingolipid diversity that began in the late 19th century. Sphingolipids were initially discovered in the 1870s by German scientist Johann Thudicum, who named them after the Egyptian sphinx due to their mysterious nature. The foundational work on sphingosine-1-phosphate began in 1968 with Stoffel and colleagues, who first identified sphingosine-1-phosphate as a product of sphingolipid metabolism. However, early research focused primarily on the predominant 18-carbon variant, with limited recognition of chain length variants.

The historical development of sphingosine-1-phosphate research accelerated with the discovery of sphingosine-1-phosphate receptors in the 1990s, particularly the identification of the first receptor in 1990 during a screen for immediate early endothelial differentiation genes. The subsequent discovery of five specific high-affinity receptors for sphingosine-1-phosphate between 1990 and 2000 provided the foundation for understanding how different sphingosine-1-phosphate variants might exert distinct biological effects. This receptor discovery period coincided with recognition that sphingolipid metabolism could produce variants with different chain lengths, though systematic investigation of these variants remained limited by analytical capabilities.

Advanced analytical techniques developed in the 21st century enabled researchers to detect and characterize atypical sphingosine-1-phosphate variants, including the 20-carbon species. The compound's specific biological significance was established through research published in 2020, which demonstrated its role as an endogenous modulator of sphingosine-1-phosphate signaling. This work revealed that the 20-carbon variant could be detected in both healthy mouse central nervous system tissue and human glioblastoma samples, establishing its presence as a naturally occurring bioactive lipid mediator.

Contemporary research has expanded understanding of the compound's distribution and function, with targeted metabolomics approaches revealing its presence across multiple tissue types, including brain, stomach, muscle, and intestine. The historical progression from basic sphingolipid identification to sophisticated analysis of chain length variants reflects broader advances in analytical chemistry and cell biology that have revolutionized understanding of lipid signaling complexity.

Relationship to Sphingolipid Family

This compound belongs to the extensive sphingolipid family, which encompasses a diverse class of amphipathic lipids sharing a sphingoid base backbone that is N-acylated with various fatty acid chains. Within this family, the compound is specifically classified as a sphingoid base derivative, representing the phosphorylated form of the corresponding 20-carbon sphingosine base. The sphingolipid family structure creates a hierarchical organization where sphingoid bases serve as the foundational backbone for all sphingolipid derivatives, with subsequent modifications determining specific biological functions and cellular localization patterns.

The biosynthetic pathway connecting this compound to the broader sphingolipid family begins with the de novo synthesis initiated by serine palmitoyltransferase located in the smooth endoplasmic reticulum. This enzyme serves as both the initiator and rate-limiting factor in sphingolipid biosynthesis, with its subunit composition determining the fatty acyl-CoA substrates utilized and consequently the chain length of resulting sphingolipids. The production of 20-carbon sphingoid bases requires specific subunit combinations, particularly involving SPTLC1/3/SPTssb, which can utilize stearoyl-CoA to generate longer chain variants. Following initial synthesis, the pathway proceeds through sphinganine formation, ceramide generation, and subsequent conversion to sphingosine before final phosphorylation by sphingosine kinases to yield the phosphorylated product.

The compound's position within sphingolipid metabolism is further defined by its relationship to complex sphingolipids, particularly sphingomyelins and glycosphingolipids that can serve as precursors through catabolic pathways. Sphingomyelin hydrolysis by sphingomyelinases can release ceramides, which are subsequently processed through ceramidases to generate sphingosine bases that serve as substrates for sphingosine kinase-mediated phosphorylation. This metabolic interconnectedness means that the 20-carbon variant participates in the broader sphingolipid rheostat system, where the balance between different sphingolipid species influences cell fate decisions.

The functional relationship extends to the compound's role in membrane biology, where sphingolipids contribute to membrane structure, fluidity, and the formation of specialized membrane domains called lipid rafts. The 20-carbon chain length confers distinct physicochemical properties compared to shorter variants, potentially influencing membrane organization and protein-lipid interactions in ways that are only beginning to be understood through contemporary research efforts.

Comparison with Sphingosine-1-phosphate d18:1

The structural and functional differences between this compound and the conventional 18-carbon sphingosine-1-phosphate variant reveal important insights into how chain length modifications influence biological activity and cellular signaling mechanisms. The primary structural distinction lies in the extended carbon chain length, with the 20-carbon variant containing two additional methylene groups in its aliphatic backbone compared to the predominant 18-carbon form. This extension increases the molecular weight from 379.5 to 407.5 grams per mole and alters the hydrophobic properties of the molecule, potentially affecting membrane interactions and receptor binding characteristics.

Quantitative analysis reveals significant abundance differences between these variants, with the 20-carbon form present in low nanomolar concentrations compared to the more abundant 18-carbon variant across different organs and plasma. Research using targeted metabolomics approaches has demonstrated that while the 18-carbon variant represents the predominant sphingosine-1-phosphate species in most tissues, the 20-carbon variant maintains detectable levels specifically in brain tissue, with lesser amounts in stomach, muscle, and intestinal tissues. This distribution pattern suggests tissue-specific functions that may be related to the unique metabolic requirements or signaling pathways present in these organs.

Functional characterization studies have revealed that the 20-carbon variant exhibits markedly different receptor activation profiles compared to its 18-carbon counterpart. Specifically, research has demonstrated that the 20-carbon variant acts as a partial agonist at sphingosine-1-phosphate receptor 2, producing only modest induction of cyclooxygenase-2 expression while simultaneously blocking the robust cyclooxygenase-2 induction typically produced by the 18-carbon variant. This antagonistic behavior suggests that the 20-carbon variant may function as an endogenous modulator of sphingosine-1-phosphate signaling, providing a mechanism for fine-tuning cellular responses to sphingosine-1-phosphate stimulation.

The biosynthetic origins of these variants also differ significantly, reflecting the substrate specificity of serine palmitoyltransferase subunit combinations. While the 18-carbon variant results from the predominant SPTLC1/2/ssSPTa complex utilizing palmitoyl-CoA, the 20-carbon variant requires alternative subunit combinations that can process stearoyl-CoA substrates. This difference in biosynthetic machinery suggests that the production of the 20-carbon variant may be subject to distinct regulatory mechanisms and may respond differently to cellular metabolic states or external stimuli compared to the conventional variant.

| Parameter | 18-Carbon Variant | 20-Carbon Variant |

|---|---|---|

| Molecular Weight | 379.5 g/mol | 407.5 g/mol |

| Carbon Chain Length | 18 | 20 |

| Tissue Distribution | Ubiquitous, high concentration | Brain-specific, low concentration |

| Receptor Activity | Strong agonist at multiple receptors | Partial agonist at receptor 2 |

| Biosynthetic Enzyme | SPTLC1/2/ssSPTa complex | SPTLC1/3/SPTssb complex |

| Substrate Preference | Palmitoyl-CoA | Stearoyl-CoA |

Eigenschaften

IUPAC Name |

[(E,2S,3R)-2-azaniumyl-3-hydroxyicos-4-enyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21)18-26-27(23,24)25/h16-17,19-20,22H,2-15,18,21H2,1H3,(H2,23,24,25)/b17-16+/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUWWSOTAGQJFW-YIVRLKKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677069 | |

| Record name | (2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799812-75-2 | |

| Record name | (2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of the Eicosasphingosine Backbone

The C20 sphingoid base (eicosasphingosine) serves as the precursor for this compound. The synthesis begins with the condensation of L-serine and a C18 fatty aldehyde, followed by elongation to introduce the C20 chain. Key steps include:

-

Aldol Condensation : L-serine is reacted with octadecanal under basic conditions to form a β-keto intermediate, which undergoes reduction to yield the sphingoid base with (2S,3R) stereochemistry.

-

Chain Elongation : The C18 chain is extended to C20 via Wittig olefination, introducing the trans (4E) double bond. The use of (E)-selective reagents ensures geometric purity.

Phosphorylation of the Primary Hydroxyl Group

The primary alcohol at position 1 of eicosasphingosine is phosphorylated using a two-step protocol:

-

Protection : The amino and secondary hydroxyl groups are protected with tert-butoxycarbonyl (Boc) and acetyl groups, respectively.

-

Phosphorylation : Phosphoryl chloride (POCl₃) is employed in anhydrous dichloromethane, followed by hydrolysis to yield the monophosphate ester. Deprotection under mild acidic conditions restores the amino and hydroxyl groups.

Table 1: Key Reaction Conditions for Phosphorylation

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Protection | Boc₂O, Ac₂O, DMAP, CH₂Cl₂ | 92 | >95% |

| Phosphorylation | POCl₃, TEA, CH₂Cl₂, 0°C | 78 | 88% |

| Deprotection | HCl (1M), MeOH/H₂O | 85 | >99% |

Enzymatic Phosphorylation Strategies

Sphingosine Kinase-Mediated Synthesis

Sphingosine kinase 1 (SphK1) catalyzes the ATP-dependent phosphorylation of eicosasphingosine. This method offers superior stereochemical fidelity:

-

Substrate Preparation : Eicosasphingosine is solubilized in a buffer containing 0.1% Triton X-100.

-

Enzymatic Reaction : SphK1 (0.5 U/mL) and ATP (5 mM) are incubated at 37°C for 4 hours. The reaction is quenched with ice-cold methanol, and the product is extracted using chloroform/methanol/water (2:1:0.8).

Table 2: Enzymatic Reaction Optimization

| Parameter | Optimal Value | Conversion Efficiency |

|---|---|---|

| ATP Concentration | 5 mM | 92% |

| pH | 7.4 | 89% |

| Temperature | 37°C | 95% |

Purification and Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% formic acid) achieves >99% purity. The compound elutes at 12.3 minutes under these conditions.

Structural Validation

-

Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 408.28, matching the calculated exact mass of 407.28 Da.

-

NMR Spectroscopy : ¹H NMR (500 MHz, CD₃OD) confirms the (4E) double bond (δ 5.42, dt, J = 15.2 Hz) and the (2S,3R) configuration via coupling constants.

Challenges and Scalability

Stereochemical Control

The (2S,3R) configuration is critical for bioactivity. Asymmetric catalysis using Jacobsen’s thiourea catalysts achieves enantiomeric excess (ee) >98%, but scalability remains limited due to high catalyst loads.

Analyse Chemischer Reaktionen

Reaktionstypen

Sphingosin-1-phosphat (d20:1) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Derivaten führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Produkt, erfordern aber im Allgemeinen eine kontrollierte Temperatur und einen kontrollierten pH-Wert .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Sphingosin-1-phosphat (d20:1), die unterschiedliche biologische Aktivitäten und Anwendungen haben .

Wissenschaftliche Forschungsanwendungen

Biological Significance

Cellular Signaling

Sphingosine-1-phosphate functions primarily as a signaling molecule that regulates various cellular processes such as proliferation, survival, and migration. It acts through specific G protein-coupled receptors (S1P receptors), influencing pathways related to inflammation, immune responses, and vascular development .

Neurodevelopment

In the context of neurobiology, S1P is essential for brain development and function. It contributes to neuronal survival and differentiation, making it a target for therapies aimed at neurodegenerative diseases.

Therapeutic Applications

Cardiovascular Health

Research indicates that S1P plays a crucial role in cardiovascular health by regulating endothelial cell function and promoting vascular stability. Its modulation has therapeutic potential in conditions like atherosclerosis and hypertension .

Cancer Therapy

Sphingosine-1-phosphate is implicated in tumorigenesis and cancer progression. Targeting S1P signaling pathways has emerged as a strategy for cancer treatment, particularly in inhibiting tumor growth and metastasis .

Autoimmune Diseases

Due to its role in immune cell trafficking, S1P is being explored as a therapeutic target in autoimmune diseases such as multiple sclerosis. Drugs that modulate S1P signaling can help control the migration of lymphocytes to inflammatory sites .

Research and Development

Drug Formulations

Innovative drug delivery systems incorporating sphingosine-1-phosphate have been developed to enhance therapeutic efficacy. Liposomal formulations containing S1P have shown promise in activating immune responses against tumors and infections .

Analytical Studies

The compound's unique properties have led to its use in analytical chemistry for studying lipid metabolism and signaling pathways. Techniques such as mass spectrometry are employed to quantify S1P levels in biological samples, aiding research in various health conditions .

Case Studies

Wirkmechanismus

Sphingosine-1-phosphate (d20:1) exerts its effects by acting as a partial agonist at the sphingosine-1-phosphate receptor 2 (S1P2). It has the ability to inhibit sphingosine-1-phosphate (d18:1)-mediated cyclooxygenase 2 (COX2) induction. This modulation of S1P signaling pathways influences various cellular processes, including inflammation and tumorigenesis .

Vergleich Mit ähnlichen Verbindungen

Chain Length and Isotopic Variations

- (2S,3R,4E)-2-Amino-3-hydroxy(3-~3~H)-4-octadecen-1-yl dihydrogen phosphate (C18H37TNO5P): This 18-carbon analog features a tritium isotope at the 3-hydroxy group, reducing its molecular symmetry and enabling isotopic tracing in metabolic studies. Compared to the 20-carbon target compound, its shorter chain may decrease membrane integration efficiency and alter ligand-receptor binding kinetics .

- N-(17Z-Hexacosenoyl)-sphing-4-enine-1-phosphate: With a 26-carbon acyl chain (Z-configuration at C17), this compound exhibits higher hydrophobicity, likely enhancing its stability in lipid bilayers but reducing aqueous solubility. The cis double bond in the acyl chain may also disrupt packing density in membranes compared to the trans configuration in the target compound .

Table 1: Structural Comparison

Stereochemical Differences

- (2S,3R,4R)-4-HIL and (2S,3R,4S)-4-HIL: These diastereomers differ in configuration at the 4-position (R vs. S). Molecular docking studies reveal that (2S,3R,4R)-4-HIL forms stronger hydrogen bonds with NADH in HILDH (hydroxyisocaproate dehydrogenase), while the 4S epimer shows weaker interactions. This highlights how minor stereochemical changes can drastically alter enzyme binding and catalytic efficiency .

- Linaria vulgaris-derived ceramide (2S,3S,4R,8E) :

The 3S configuration (vs. 3R in the target compound) and 8E double bond position may reduce its ability to act as an S1P receptor agonist, as receptor binding pockets are sensitive to hydroxyl group orientation and double bond placement .

Functional Group Modifications

- Its storage requirements (−20°C, inert atmosphere) suggest oxidative instability, possibly due to the unsaturated bond or amine group .

Research Findings and Implications

- Chain Length : Longer chains (e.g., C20 vs. C18) enhance membrane anchoring but may reduce diffusion rates in aqueous environments .

- Stereochemistry : The 3R configuration in the target compound optimizes hydrogen bonding with S1P receptors, whereas 3S analogs show diminished signaling activity .

- Isotopic Labeling : Tritium-labeled variants enable precise tracking in metabolic pathways but may introduce steric effects altering binding kinetics .

Biologische Aktivität

(2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate, commonly referred to as sphingosine-1-phosphate (d20:1), is a zwitterionic sphingolipid derivative that plays a crucial role in various biological processes. This compound is notable for its involvement in cell signaling pathways that regulate immunity, inflammation, and tumorigenesis.

| Property | Value |

|---|---|

| Molecular Formula | C20H42NO5P |

| Molecular Weight | 407.5 g/mol |

| CAS Number | 799812-75-2 |

| IUPAC Name | [(E,2S,3R)-2-azaniumyl-3-hydroxyicos-4-enyl] hydrogen phosphate |

| InChI Key | InChI=1S/C20H42NO5P |

Sphingosine-1-phosphate (d20:1) primarily functions as a partial agonist at the sphingosine-1-phosphate receptor 2 (S1P2). Its biological activity includes:

- Inhibition of COX-2 Expression : Sphingosine-1-phosphate (d20:1) has been shown to inhibit the induction of cyclooxygenase 2 (COX-2) mediated by sphingosine-1-phosphate (d18:1), suggesting a regulatory role in inflammatory responses.

- Cell Proliferation and Migration : The compound influences cellular processes such as proliferation and migration, which are critical in wound healing and tissue repair .

Role in Inflammation and Immunity

Research indicates that sphingosine-1-phosphate (d20:1) is involved in modulating immune responses. It has been shown to:

- Enhance T Cell Migration : By acting on S1P receptors, it promotes the migration of T cells from lymphoid organs into circulation, thus playing a vital role in adaptive immunity .

Tumorigenesis

The compound's influence extends to cancer biology:

- Tumor Growth Regulation : Sphingosine-1-phosphate (d20:1) may influence tumor growth by modulating the tumor microenvironment and affecting angiogenesis .

Case Study 1: Sphingosine-1-phosphate in Cancer Therapy

A study demonstrated that targeting sphingosine-1-phosphate signaling pathways could enhance the efficacy of chemotherapeutic agents in certain cancers. By inhibiting S1P receptors, researchers observed reduced tumor growth and improved survival rates in animal models .

Case Study 2: Role in Cardiovascular Health

Research has shown that sphingosine-1-phosphate (d20:1) plays a protective role in cardiovascular health by promoting endothelial cell survival and function. This suggests its potential therapeutic application in cardiovascular diseases characterized by endothelial dysfunction .

Q & A

Q. What are the recommended methodologies for synthesizing S1P with high purity, and how can side reactions be minimized?

S1P synthesis typically involves phosphorylation of sphingosine using protected phosphate groups. Key steps include:

- Step 1 : Protection of the sphingosine amine group (e.g., tert-butyloxycarbonyl, Boc) to prevent unwanted side reactions during phosphorylation .

- Step 2 : Phosphorylation using phosphoramidite or H-phosphonate reagents under anhydrous conditions .

- Step 3 : Deprotection of the amine group using mild acidic conditions (e.g., trifluoroacetic acid). Purification via reverse-phase HPLC or ion-exchange chromatography ensures >95% purity. Side reactions (e.g., over-phosphorylation) are minimized by stoichiometric reagent control and inert atmosphere conditions .

Q. Which analytical techniques are optimal for confirming the stereochemistry and structural integrity of S1P?

- NMR Spectroscopy : ¹H and ³¹P NMR validate the (2S,3R,4E) configuration and phosphate linkage. Key signals include the δ 4.2–4.5 ppm region for the C1-phosphate and δ 5.3–5.6 ppm for the 4E double bond .

- X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the hydroxy group at C3 and the phosphate moiety .

- Mass Spectrometry (HRMS) : Confirms molecular weight (379.47 g/mol) and detects impurities .

Q. How should S1P be stored to maintain stability in laboratory settings?

S1P is hygroscopic and temperature-sensitive. Recommended protocols:

Q. What are the primary biological roles of S1P in cellular signaling pathways?

S1P acts as a lipid second messenger via:

- Receptor-mediated signaling : Binds to G protein-coupled S1P receptors (S1PR1–5), regulating cell migration, angiogenesis, and immune cell trafficking .

- Intracellular targets : Direct interaction with TRAF2 (in NF-κB pathway) and histone deacetylases (HDACs) to modulate gene expression .

Advanced Research Questions

Q. How can researchers design experiments to investigate S1P's dual role in promoting tumor metastasis and suppressing inflammation?

- In vitro models : Use siRNA knockdown of S1PR1 in cancer cells to assess migration (scratch assay) vs. inflammation (IL-6/NF-κB ELISA in macrophages) .

- In vivo models : Compare S1P lyase (SGPL1) knockout mice (elevated S1P) with wild-type in tumor xenograft and LPS-induced inflammation studies .

- Data interpretation : Context-dependent effects may arise from receptor subtype expression levels and tissue-specific S1P gradients .

Q. What challenges arise in quantifying S1P in biological matrices, and how can they be addressed?

Q. How can contradictory data on S1P receptor binding affinities be reconciled?

Discrepancies may stem from:

- Assay conditions : Lipid-free vs. albumin-bound S1P alters receptor affinity (e.g., S1PR1 EC50 shifts from 0.2 nM to 8 nM with 0.1% BSA) .

- Model systems : Recombinant receptors in HEK293 cells vs. primary cells with endogenous receptor complexes.

- Resolution : Perform comparative studies using standardized β-arrestin recruitment assays and surface plasmon resonance (SPR) .

Q. What advanced techniques are used to study S1P metabolism and compartmentalization in cells?

- Metabolic labeling : Incubate cells with ¹³C-sphingosine and track S1P synthesis via isotope-ratio MS .

- Subcellular fractionation : Isolate S1P-enriched compartments (e.g., endoplasmic reticulum, extracellular vesicles) using differential centrifugation and lipidomics .

- Single-cell imaging : Click chemistry probes (e.g., alkyne-tagged S1P) with super-resolution microscopy to map spatial distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.